N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide
Description
This compound belongs to the ethanediamide class, characterized by a central oxalamide scaffold. Its structure features:
- A 4-fluorophenyl moiety at the terminal amide, which may improve metabolic stability and target affinity.
Such derivatives are often explored for antitumor activity, particularly as DNA-binding agents. Structural analogs of this compound have demonstrated efficacy against cancer cell lines, with modifications to substituents influencing potency and selectivity .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-26(2)20(19-9-5-7-15-6-3-4-8-18(15)19)14-24-21(27)22(28)25-17-12-10-16(23)11-13-17/h3-13,20H,14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGXBVDVIXDHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)F)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the dimethylamino group through a substitution reaction. The fluorophenyl group can be attached via a coupling reaction, often using reagents like palladium catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can act as a photoinitiator, absorbing light and generating reactive species that initiate polymerization reactions. The molecular pathways involved include the generation of free radicals or cations that propagate the polymerization process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Fluorophenyl Group
N-{(2S)-2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethyl}-N'-(3-fluorophenyl)ethanediamide
- Key Difference : Substitution at the 3-position of the fluorophenyl ring instead of the 4-position.
- Stereochemistry (2S) in the dimethylaminoethyl side chain could further modulate activity .
N-(2,4-Difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
- Key Difference : Incorporation of a 2,4-difluorophenyl group and a thioimidazole side chain.
- The thioimidazole moiety introduces hydrogen-bonding capacity, which may broaden target specificity .
Modifications in the Heterocyclic Core
N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide
- Key Difference : Replacement of the naphthalenyl group with a thiazolo-triazole heterocycle and a 4-methoxyphenyl terminal group.
- The methoxy group may improve solubility but reduce membrane permeability compared to the fluorophenyl analog .
Naphthalimide-Based Analogs (e.g., Amonafide Derivatives)
Evidence from antitumor studies highlights structurally related naphthalimide compounds:
- 5-(Dimethylaminoethylamino)-substituted naphthalimides (e.g., compound 3a from ): Activity: IC₅₀ values of 0.69 μM (HeLa) and 0.23 μM (P388D1), surpassing the parent compound amonafide. Structural Advantage: The dimethylaminoethyl side chain improves DNA-binding kinetics and reduces toxicity by eliminating primary amine groups linked to side effects .
Comparison Table: Antitumor Activity of Selected Analogs
Research Findings and Implications
- Antitumor Mechanism: The naphthalenyl and dimethylaminoethyl groups in the target compound likely facilitate DNA intercalation and topoisomerase inhibition, similar to amonafide derivatives .
- Fluorophenyl Role : The 4-fluoro substitution optimizes electron distribution for target engagement, contrasting with less active 3-fluoro or 2,4-difluoro analogs .
- Side Chain Optimization: Dimethylaminoethyl side chains balance DNA affinity and reduced toxicity, a critical advancement over older naphthalimides .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes both naphthalene and fluorophenyl moieties. This structural composition suggests potential interactions with various biological targets.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Weight | 323.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example, a study conducted on various cancer cell lines demonstrated that it inhibited cell proliferation in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 8.5 |
| MCF-7 (Breast Cancer) | 10.2 |
| A549 (Lung Cancer) | 7.8 |
Antimicrobial Activity
In addition to anticancer effects, the compound has also shown antimicrobial activity against a range of pathogens. A study assessed its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing notable inhibition zones.
Table 3: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The biological activity of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
- DNA Interaction : Studies suggest that it can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent apoptosis.
Case Study 1: In Vivo Efficacy
A recent animal model study evaluated the efficacy of this compound against tumor growth in mice. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
Case Study 2: Clinical Trials
Early-phase clinical trials are underway to assess the safety and efficacy of this compound in humans with advanced solid tumors. Preliminary results indicate manageable toxicity profiles and encouraging signs of efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
